1-{2-[4-(Trifluoromethyl)phenyl]ethyl}piperazine
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Description
“1-{2-[4-(Trifluoromethyl)phenyl]ethyl}piperazine” is a serotonergic releasing agent . It is rarely encountered as a designer drug .
Synthesis Analysis
The synthesis of this compound involves the kinetic resolution of 1-(4-(trifluoromethyl)phenyl)ethanol enantiomers by lipase-catalyzed transesterification in organic solvents . Lipase PS from Pseudomonas cepacia was selected as the best biological catalyst, and vinyl acetate was used as the acyl donor for the transesterification in isooctane .Molecular Structure Analysis
The molecular formula of “1-{2-[4-(Trifluoromethyl)phenyl]ethyl}piperazine” is C11H13F3N2 . Its average mass is 230.230 Da and its monoisotopic mass is 230.103088 Da .Chemical Reactions Analysis
The chemical reactions involving this compound are mainly based on its reactivity as a serotonergic releasing agent . It is also involved in the lipase-catalyzed transesterification in organic solvents .Safety and Hazards
The safety data sheet for a similar compound, 1-[4-(Trifluoromethyl)phenyl]ethanol, suggests that it may cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and to use personal protective equipment/face protection .
properties
CAS RN |
151021-12-4 |
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Molecular Formula |
C13H17F3N2 |
Molecular Weight |
258.28 g/mol |
IUPAC Name |
1-[2-[4-(trifluoromethyl)phenyl]ethyl]piperazine |
InChI |
InChI=1S/C13H17F3N2/c14-13(15,16)12-3-1-11(2-4-12)5-8-18-9-6-17-7-10-18/h1-4,17H,5-10H2 |
InChI Key |
NMQBNWKRKXJPNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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